Capsid Assembly Modulation as a Therapeutic Strategy
Sulfamoylbenzamides (SBAs) represent a chemically distinct class of capsid assembly modulators (CAMs) that target the hepatitis B virus (HBV) core protein (Cp). Unlike nucleos(t)ide analogs that inhibit viral polymerase, SBAs disrupt the formation of functional nucleocapsids—a critical step in the HBV replication cycle. These small molecules bind to Cp dimers, inducing the formation of morphologically intact but genome-deficient capsids. This prevents the encapsidation of pregenomic RNA (pgRNA) and viral polymerase, thereby halting reverse transcription and viral DNA synthesis [1] [3]. The therapeutic significance of SBAs lies in their ability to reduce covalently closed circular DNA (cccDNA) reservoirs, a persistent obstacle to HBV cure [2] [6].
Molecular Interactions with HBV Core Protein (Cp)
High-resolution crystallographic studies of SBA-bound Cp dimers (e.g., PDB 5T2P) reveal a conserved binding pocket at the dimer-dimer interface, composed of residues Pro25, Leu30, Thr33, Ile105, Ser106 (Chain B), and Val124 (Chain C) [1] [5].
Table 1: Key SBA Derivatives and Their Binding Interactions
Compound | HBV EC₅₀ (μM) | Critical Binding Interactions | Structural Feature |
---|
NVR 3-778 | 0.73 ± 0.20 | H-bonds: Trp102(B), Thr128(C) | 4-Hydroxy-piperidine |
KR-26556 | 0.27 | H-bonds: Tyr118; Hydrophobic: Pro25, Val124 | 3,4,5-Trifluoro A-ring |
Compound 3 (SBA) | 0.39* | H-bonds: Trp102(B), Thr128(C), Tyr118; Hydrophobic: Leu30 | 3,4-Difluoro A-ring |
7b (Boronic acid) | 0.83 ± 0.33 | H-bonds: Ser121, Ser141; Coordination: Lys134 | Boronic acid substituent |
*Assembly inhibition IC₅₀* [1] [9].
Hydrogen Bonding Networks at Dimer-Dimer Interfaces
SBAs stabilize aberrant capsids through specific hydrogen bonds:
- The benzamide carbonyl oxygen forms H-bonds with the indole nitrogen of Trp102 (Chain B).
- The sulfamoyl nitrogen engages Thr128 (Chain C) via water-mediated or direct H-bonds [1] [5].Recent derivatives exploit solvent-exposed regions to enhance potency. For example, boronic acid-substituted SBAs (e.g., compound 7b) form additional coordination bonds with Ser121 and Ser141, mimicking the carboxylate interactions of HAP inhibitors [9]. Molecular dynamics simulations confirm that these interactions reduce Cp flexibility, locking dimers in assembly-incompetent conformations [5] [9].
Hydrophobic Pocket Occupancy and Thermodynamic Stabilization
The central aromatic ring of SBAs occupies a hydrophobic subpocket lined by Pro25, Leu30, and Val124. Thermodynamic analyses reveal that:
- Difluoro/trifluoro substitutions (e.g., KR-26556) enhance van der Waals contacts, increasing binding energy by ~2 kcal/mol compared to monofluoro analogs [1].
- Cycloalkyl sulfonamide chains (e.g., cyclopentyl in compound 4a) improve entropy by reducing solvent-accessible surface area (SASA) by 30% [4] [8].These interactions increase the energy barrier for capsid disassembly, kinetically trapping Cp in nonfunctional oligomers [5] [6].
Disruption of Pregenomic RNA (pgRNA) Encapsidation
SBAs selectively block pgRNA packaging without affecting empty capsid formation:
- Mechanism: By accelerating capsid assembly kinetics, SBAs prevent the recruitment of pgRNA-polymerase complexes. Time-resolved EM shows genome-free capsids forming within 12 hours of SBA treatment [1] [3].
- Specificity: SBAs inhibit HBV pgRNA encapsidation but not woodchuck (WHV) or duck (DHBV) hepatitis viruses. Chimeric studies attribute this to HBV Cp residues 29–140 [3] [6].
- Downstream effects: Reduced pgRNA packaging decreases both viral DNA synthesis and replenishment of cccDNA pools [2] [6].
Table 2: SBA Effects on Viral Replication Intermediates
Parameter | SBA Treatment Impact | Detection Method |
---|
pgRNA encapsidation | ↓ 90% at 1× EC₅₀ | Northern blot / qRT-PCR |
Cytoplasmic rcDNA | ↓ 95% at 5-day treatment | Southern blot |
Nuclear cccDNA | ↓ 70% in de novo infection models | qPCR with cccDNA-specific primers |
HBeAg secretion | ↓ 50–80% at submicromolar concentrations | ELISA | [3] [6] |
Impact on Covalently Closed Circular DNA (cccDNA) Dynamics
cccDNA persistence is the cornerstone of HBV chronicity. SBAs indirectly target cccDNA through:
- Inhibition of rcDNA nuclear import: Mature nucleocapsids deliver rcDNA to the nucleus for cccDNA conversion. SBAs reduce functional nucleocapsids by 95%, curtailing rcDNA recycling [3] [6].
- Accelerated cccDNA decay: Genome-free capsids formed under SBA exposure lack stability. Their rapid disassembly in the cytoplasm releases naked rcDNA, which is degraded by cytosolic nucleases before nuclear entry [2] [6].
- Combinatorial effects: When paired with RNA destabilizers (e.g., siRNA), SBAs amplify cccDNA decline by blocking replenishment from new pgRNA transcription [6] [10].
Comparative Mechanisms with Heteroaryldihydropyrimidine (HAP) Class Inhibitors
While both SBAs and HAPs target the Cp dimer-dimer interface, their mechanisms diverge significantly:
Table 3: Mechanistic Comparison of SBA vs. HAP CAMs
Parameter | SBA Class (e.g., NVR 3-778) | HAP Class (e.g., HAP_R01) |
---|
Capsid morphology | "Empty" normal-sized capsids | Large tubular aggregates (>100 nm) |
Core protein stability | No depletion | Proteasomal degradation (↓ 80% Cp) |
Primary binding interactions | H-bonds: Trp102, Thr128 | H-bonds: Ser141; Hydrophobic: Leu30, Pro25 |
Resistance mutations | T33N (2-fold resistance) | P25A/S, V124F (10–100-fold resistance) |
CccDNA impact | Indirect reduction via rcDNA blockade | Minimal direct effect | [5] [7] [9] |
- Structural basis: HAPs penetrate a hydrophobic subpocket inaccessible to SBAs, leveraging thiazole groups for deeper occupancy. This explains HAP’s superior potency (EC₅₀ 0.006 μM vs. SBA’s 0.26 μM) [5] [9].
- Cellular outcomes: HAPs misdirect Cp to form aggregates that accumulate in the nucleus, while SBAs retain Cp in the cytoplasm as empty capsids [7].
- Resistance profiles: Mutations like P25S and V124F (found in treatment-naïve quasispecies) confer high-level HAP resistance but retain SBA susceptibility, supporting combination therapies [5] [6].